molecular formula C13H24N4O2S B8678068 N-(+)-Biotinyl-3-aminopropylammonium

N-(+)-Biotinyl-3-aminopropylammonium

Cat. No.: B8678068
M. Wt: 300.42 g/mol
InChI Key: LKPUEUXUOQHTRS-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(+)-Biotinyl-3-aminopropylammonium is a complex organic compound that features a unique thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(+)-Biotinyl-3-aminopropylammonium typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thieno[3,4-d]imidazole core, followed by functionalization to introduce the aminopropyl and pentanamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(+)-Biotinyl-3-aminopropylammonium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(+)-Biotinyl-3-aminopropylammonium has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(+)-Biotinyl-3-aminopropylammonium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(+)-Biotinyl-3-aminopropylammonium is unique due to its specific combination of functional groups and core structure.

Properties

Molecular Formula

C13H24N4O2S

Molecular Weight

300.42 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide

InChI

InChI=1S/C13H24N4O2S/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19)/t9-,10-,12-/m0/s1

InChI Key

LKPUEUXUOQHTRS-NHCYSSNCSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2

Origin of Product

United States

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